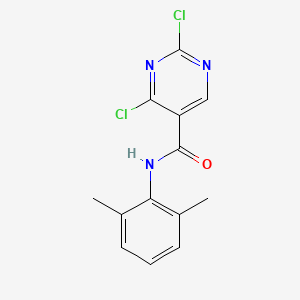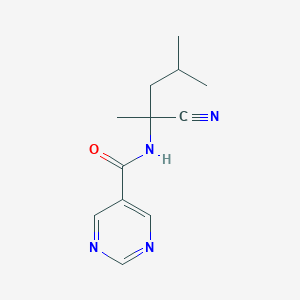![molecular formula C19H25N7O2 B2760486 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide CAS No. 2201282-18-8](/img/structure/B2760486.png)
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H25N7O2 and its molecular weight is 383.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide, as part of the broader family of [1,2,4]triazolo[4,3-b]pyridazin compounds, has been explored in various synthetic and biological contexts. Studies have focused on the synthesis of compounds within this family, investigating their potential as building blocks for creating substances with antitumor, antimicrobial, and antidepressant activities. For instance, enaminones derived from similar structural frameworks have been utilized to synthesize substituted pyrazoles and pyridine derivatives, showing cytotoxic effects comparable to standard treatments like 5-fluorouracil against cancer cell lines, such as MCF-7 and HEPG2, and demonstrated antimicrobial properties (S. Riyadh, 2011). Similarly, investigations into Schiff's bases and 2-azetidinones of isonocotinyl hydrazone have highlighted the potential of these compounds for antidepressant and nootropic effects, underscoring the versatility of the chemical backbone similar to that of this compound in generating CNS-active agents (Asha B. Thomas et al., 2016).
Antimicrobial and Antiproliferative Activities
Research into [1,2,4]triazolo[4,3-b]pyridazine derivatives, closely related to the core structure of this compound, has produced compounds with significant antimicrobial and antiproliferative activities. These studies have led to the identification of molecules that inhibit the proliferation of endothelial and tumor cells, suggesting potential therapeutic applications in cancer treatment. The shift from thrombin inhibitory and fibrinogen receptor antagonistic activities towards antiproliferative effects in certain derivatives underscores the adaptability of this chemical structure in addressing diverse biological targets (M. Ilić et al., 2011).
Chemical Synthesis and Reactions
The chemical synthesis and reactions involving compounds within the [1,2,4]triazolo[4,3-b]pyridazin framework, similar to this compound, have been extensively studied. These efforts aim to expand the available toolkit for producing novel heterocyclic compounds with potential pharmaceutical applications. For example, the synthesis of condensed heterocycles containing a pyrimido[5,4-e][1,3]-thiazine fragment illustrates the methodology for generating tricyclic heterocycles with intricate structures, highlighting the synthetic utility of [1,2,4]triazolo[4,3-b]pyridazin derivatives in accessing complex heterocyclic systems (A. Brukshtus & S. Tumkevičius, 2000).
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-23-9-13(8-17(23)27)19(28)24(2)14-10-25(11-14)16-7-6-15-20-21-18(26(15)22-16)12-4-3-5-12/h6-7,12-14H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDJEKQFCWKQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



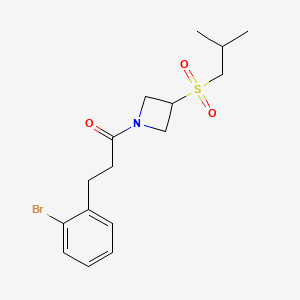
![3-(BENZENESULFONYL)-N-(3,4-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2760412.png)
![methyl 4-((4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2760416.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2760417.png)
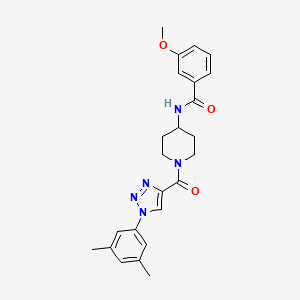
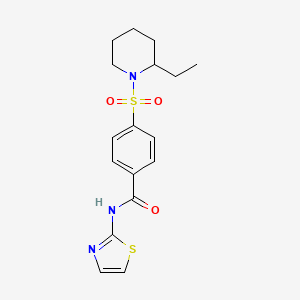
![2-[(2R)-4-azidobutan-2-yl]oxyoxane](/img/structure/B2760420.png)
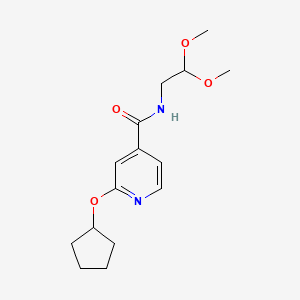
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2760422.png)
